Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro-
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Overview
Description
Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- is an organic compound with a complex structure that includes a benzenecarbothioamide core substituted with a 2-chlorophenyl group and a 4-nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- typically involves the reaction of 2-chlorobenzenamine with carbon disulfide in the presence of a base to form the corresponding benzenecarbothioamide. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 4-position. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process is optimized to maximize yield and minimize waste, often incorporating steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioamide, 2-chloro-N-phenyl-
- N-(2-chlorophenyl)nicotinamide
- N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
Benzenecarbothioamide, N-(2-chlorophenyl)-4-nitro- is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.
Properties
CAS No. |
518067-99-7 |
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Molecular Formula |
C13H9ClN2O2S |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-3-1-2-4-12(11)15-13(19)9-5-7-10(8-6-9)16(17)18/h1-8H,(H,15,19) |
InChI Key |
QFDMENQGPTXJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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